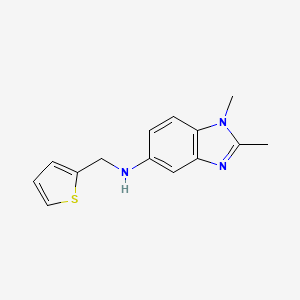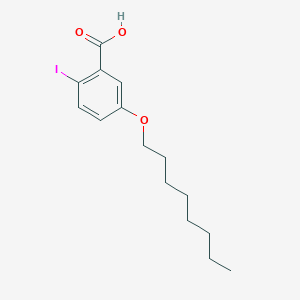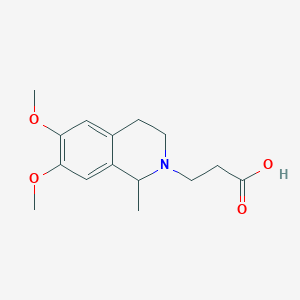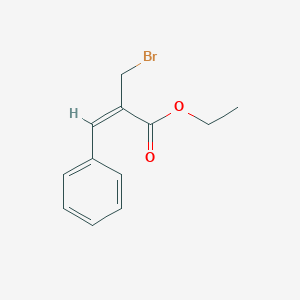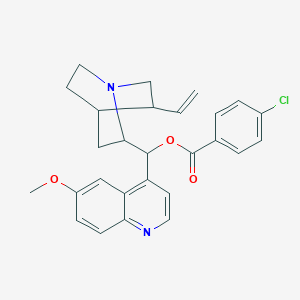
6'-Methoxycinchonan-9-yl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Methoxycinchonan-9-yl 4-chlorobenzoate is a chemical compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The compound is characterized by the presence of a methoxy group at the 6’ position and a 4-chlorobenzoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxycinchonan-9-yl 4-chlorobenzoate typically involves the esterification of 6’-Methoxycinchonan-9-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Methoxycinchonan-9-yl 4-chlorobenzoate can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom in the 4-chlorobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 6’-Methoxycinchonan-9-aldehyde or 6’-Methoxycinchonan-9-carboxylic acid.
Reduction: Formation of 6’-Methoxycinchonan-9-yl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
6’-Methoxycinchonan-9-yl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Mécanisme D'action
The mechanism of action of 6’-Methoxycinchonan-9-yl 4-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in the treatment of malaria, it may inhibit the heme polymerase enzyme in the parasite, preventing the detoxification of heme and leading to the parasite’s death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6’-Methoxycinchonan-9-yl 4-methoxybenzoate
- 6’-Methoxycinchonan-9-amine trihydrochloride
- 6’-Methoxycinchonan-9-one
Uniqueness
6’-Methoxycinchonan-9-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
1286734-92-6 |
|---|---|
Formule moléculaire |
C27H27ClN2O3 |
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate |
InChI |
InChI=1S/C27H27ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h3-10,12,15,17,19,25-26H,1,11,13-14,16H2,2H3 |
Clé InChI |
NAQJXLPSNGAHHM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



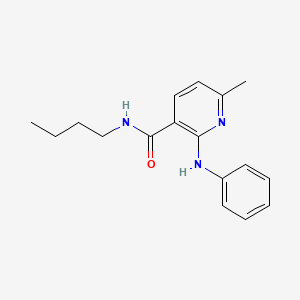
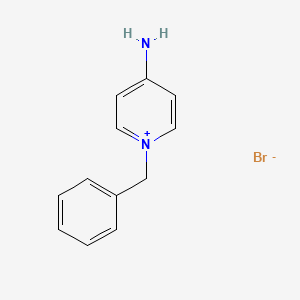
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
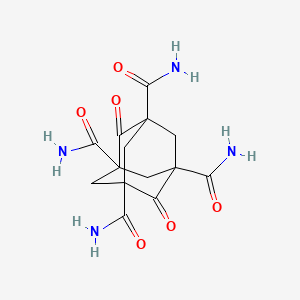
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)



